Home > Products > Screening Compounds P130418 > Etoxeridine hydrochloride
Etoxeridine hydrochloride - 5794-23-0

Etoxeridine hydrochloride

Catalog Number: EVT-13556105
CAS Number: 5794-23-0
Molecular Formula: C18H28ClNO4
Molecular Weight: 357.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Etoxeridine hydrochloride is a synthetic compound classified as an opioid analgesic. It is primarily utilized for its analgesic properties in the management of moderate to severe pain. The compound is derived from the morphinan class of opioids, which are known for their efficacy in pain relief. The chemical structure of etoxeridine hydrochloride includes a phenanthrene core, characteristic of many opioid derivatives, which contributes to its pharmacological activity.

Source and Classification

Etoxeridine hydrochloride belongs to the broader category of opioid analgesics, specifically classified under semi-synthetic opioids. It is closely related to other compounds such as oxycodone and hydromorphone, sharing similar mechanisms of action and therapeutic effects. The compound is recognized for its ability to bind to mu-opioid receptors in the central nervous system, thereby modulating pain perception.

Synthesis Analysis

Methods and Technical Details

The synthesis of etoxeridine hydrochloride typically involves several chemical reactions starting from thebaine or other morphinan derivatives. One common method includes the following steps:

  1. Formation of Key Intermediates: Thebaine undergoes a series of chemical transformations, including reduction and acylation, to form intermediate compounds.
  2. Reduction Reactions: Catalytic hydrogenation is often employed to reduce specific functional groups in the intermediates using catalysts such as palladium on carbon.
  3. Formation of Hydrochloride Salt: The final step involves converting the free base form of etoxeridine into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

These synthetic routes are designed to minimize impurities and optimize yield, ensuring a high-quality product suitable for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Etoxeridine hydrochloride has the following molecular formula:

  • Formula: C18H27NO4·HCl
  • Molar Mass: 321.417 g/mol

The structural representation showcases a complex arrangement typical of morphinan derivatives, featuring multiple rings and functional groups that contribute to its pharmacological properties. The compound's stereochemistry plays a crucial role in its interaction with opioid receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Etoxeridine hydrochloride participates in various chemical reactions that are essential for its synthesis and potential modifications:

  1. Hydrogenation: This reaction is critical for reducing double bonds within the molecular structure, often involving palladium or platinum catalysts.
  2. Acylation: This step introduces acyl groups into the structure, which can significantly alter the compound's activity and pharmacokinetics.
  3. Salt Formation: The conversion to hydrochloride involves protonation of the amine group, which enhances solubility in aqueous environments.

These reactions are carefully controlled to ensure that the desired product is obtained with minimal by-products .

Mechanism of Action

Process and Data

Etoxeridine hydrochloride exerts its analgesic effects primarily through agonistic activity at mu-opioid receptors located in the brain and spinal cord. Upon binding to these receptors, etoxeridine initiates a cascade of intracellular events that lead to:

  • Inhibition of Pain Pathways: By blocking neurotransmitter release in pain pathways, it effectively reduces the sensation of pain.
  • Altered Pain Perception: The compound modifies how pain signals are processed by the central nervous system, resulting in diminished pain perception.
  • Potential Side Effects: As with other opioids, etoxeridine may also induce side effects such as sedation, euphoria, or respiratory depression due to its central nervous system activity.

The pharmacodynamics of etoxeridine are similar to those observed with other opioid analgesics, emphasizing its role in pain management .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etoxeridine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Readily soluble in water; sparingly soluble in ethanol; nearly insoluble in ether.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are critical for formulating etoxeridine into various pharmaceutical preparations .

Applications

Scientific Uses

Etoxeridine hydrochloride is primarily used in clinical settings for:

  • Pain Management: Effective in treating moderate to severe pain conditions, particularly where other analgesics may be ineffective.
  • Research Applications: Its mechanism of action and pharmacological profile make it a subject of interest in studies related to opioid receptor activity and pain modulation.

The compound's potential for abuse necessitates careful regulation and monitoring within clinical contexts .

Historical Context and Development of Etoxeridine Hydrochloride

Emergence in Mid-20th Century Opioid Research

Etoxeridine hydrochloride emerged during the transformative 1940s–1950s era of opioid pharmaceutical development, a period marked by intense research into fully synthetic alternatives to natural opiates like morphine. This compound belonged to the pioneering class of phenylpiperidine derivatives – a structural framework that later yielded clinically impactful analgesics including meperidine (Demerol®) and fentanyl. Unlike naturally occurring opiates derived from the opium poppy (Papaver somniferum), etoxeridine represented the pharmaceutical industry's strategic shift toward purely synthetic opioid scaffolds. These novel structures promised improved consistency in production, reduced reliance on agricultural opium sources, and the potential for tailored pharmacological profiles through systematic molecular modifications [4]. The imperative driving this research was multifaceted: addressing morphine's significant abuse liability, mitigating supply chain vulnerabilities, and enhancing therapeutic efficacy through rational drug design [4] [6].

Role in Early Synthetic Opioid Derivative Exploration

As a phenylpiperidine opioid, etoxeridine hydrochloride served as a critical chemical probe for elucidating structure-activity relationships (SAR) within this emerging class. Its development paralleled foundational work on the N-substituent modifications of the piperidine core – a key structural determinant of μ-opioid receptor (MOR) affinity and functional activity. Researchers systematically explored variations in the N-phenethyl moiety (characteristic of etoxeridine) against simpler N-methyl (meperidine) or bulkier N-anilidopiperidine (later seen in fentanyl) groups. These investigations revealed that:

  • Lipophilicity Modulation: The phenethyl group enhanced lipid solubility compared to morphine or meperidine, theoretically promoting faster central nervous system (CNS) penetration and onset of action [4].
  • Receptor Binding Dynamics: Molecular modeling suggested the phenethyl extension could engage additional hydrophobic binding pockets within the MOR, though with lower efficacy than later-developed fentanyl analogs [4] [6].
  • Metabolic Vulnerability: Early preclinical studies indicated potential esterase-mediated hydrolysis of its ester linkage, a metabolic pathway distinct from cytochrome P450-dependent oxidation of many contemporary opioids [6].

Table 1: Key Structural Features of Etoxeridine vs. Contemporary Synthetic Opioids

CompoundCore StructureN-SubstituentKey Modifications
Etoxeridine HClPhenylpiperidinePhenethylEthoxycarbonyl group at C4
MeperidinePhenylpiperidineMethylMethyl ester at C4
FentanylN-(1-Phenethyl)-piperidinylPhenethylAnilido moiety at C4
Morphine (Reference)PhenanthreneMethylHydroxyl groups at C3/C6, epoxide

Discontinuation of Commercialization Efforts: Regulatory and Pharmacological Factors

Despite promising early pharmacological data, etoxeridine hydrochloride failed to achieve widespread clinical adoption or commercial sustainability. Several converging factors precipitated its discontinuation:

  • Pharmacological Limitations: Preclinical and early clinical studies revealed a narrow therapeutic index (ratio of efficacy to toxicity) compared to morphine and meperidine. Its potency was insufficient to justify displacement of established analgesics, particularly given its lack of demonstrable advantages in side-effect profile (e.g., respiratory depression, constipation) [4] [6].
  • Emergence of Superior Analogs: The rapid clinical success of meperidine (marketed since 1939) and the subsequent development of more potent phenylpiperidines like fentanyl (synthesized 1959, introduced 1960s) rendered etoxeridine pharmacologically obsolete. Fentanyl demonstrated ~100x greater potency than morphine, overshadowing etoxeridine's modest improvements [4].
  • Regulatory Evolution: The mid-20th century saw increasing regulatory scrutiny of synthetic opioids. While formal scheduling under the U.S. Controlled Substances Act (enacted 1970) postdated etoxeridine's development, precursor regulations and international drug control treaties (e.g., Single Convention on Narcotic Drugs, 1961) heightened barriers to market entry for opioids without compelling therapeutic advantages [3].
  • Commercial Viability: Without patent protection or demonstrable superiority in pain management, pharmaceutical investment shifted toward more promising candidates. The compound’s synthesis complexity relative to meperidine further diminished its commercial appeal [7].

Table 2: Timeline of Key Events Influencing Etoxeridine Hydrochloride's Development

Year RangeEvent/ContextImpact on Etoxeridine
Late 1930s–1940sMeperidine introduction & clinical adoptionEstablished phenylpiperidine scaffold relevance but set competitive benchmark
Early 1950sEtoxeridine synthesis & preclinical studiesDemonstrated feasibility but revealed limited advantages
1950s–1960sFentanyl development & optimizationRendered etoxeridine pharmacologically obsolete
1961Single Convention on Narcotic DrugsIncreased regulatory burden for new opioids
1970U.S. Controlled Substances Act enactmentFormalized strict scheduling post-development

Etoxeridine hydrochloride remains historically significant as a structural precursor informing later, clinically successful phenylpiperidine opioids. Its exploration provided critical SAR insights that guided the optimization of N-substituent and C4-modifications – principles directly applied in fentanyl’s design. Nevertheless, its pharmacological profile proved inadequate to compete with contemporaneous or subsequent synthetic analgesics within an increasingly stringent regulatory landscape [4] [6].

Properties

CAS Number

5794-23-0

Product Name

Etoxeridine hydrochloride

IUPAC Name

ethyl 1-[2-(2-hydroxyethoxy)ethyl]-4-phenylpiperidine-4-carboxylate;hydrochloride

Molecular Formula

C18H28ClNO4

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C18H27NO4.ClH/c1-2-23-17(21)18(16-6-4-3-5-7-16)8-10-19(11-9-18)12-14-22-15-13-20;/h3-7,20H,2,8-15H2,1H3;1H

InChI Key

JRYIUUNKVDIEAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCOCCO)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.